DMT-dA(PAc) Phosphoramidite
Overview
Description
DMT-dA(PAc) Phosphoramidite: is a phosphoramidite compound used primarily in the synthesis of DNA and RNA oligonucleotides. It is characterized by the presence of a dimethoxytrityl (DMT) group, a phenoxyacetyl (PAc) group, and a deoxyadenosine (dA) nucleoside. This compound is essential in the field of molecular biology and biotechnology for the creation of synthetic nucleic acids.
Mechanism of Action
Target of Action
DMT-dA(PAc) Phosphoramidite, also known as DMT-dA(tac) Phosphoramidite, is a type of dIPhosphoramidite . It is primarily used for the synthesis of DNA or RNA .
Mode of Action
The compound interacts with its targets (DNA or RNA) through a process known as oligonucleotide synthesis . This process involves the formation of phosphodiester bonds that link the nucleotides together to form the DNA or RNA strand.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of DNA or RNA . The compound plays a crucial role in the formation of the phosphodiester bonds that link the nucleotides together, thereby facilitating the synthesis of DNA or RNA strands.
Result of Action
The result of the action of this compound is the successful synthesis of DNA or RNA strands . These strands can then be used in various biological and biochemical experiments, including genetic engineering, molecular biology research, and drug discovery.
Biochemical Analysis
Biochemical Properties
DMT-dA(PAc) Phosphoramidite plays a significant role in biochemical reactions, particularly in the synthesis of DNA or RNA It interacts with various enzymes and proteins during this process
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in DNA or RNA synthesis By contributing to the formation of these essential biomolecules, it can influence cell function, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into the growing oligonucleotide chain during the synthesis of DNA or RNA It may interact with various biomolecules, potentially influencing enzyme activity and gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alternative Method: Another method involves treating the protected nucleoside with phosphorochloridite in the presence of an organic base, such as N-ethyl-N,N-diisopropylamine (Hunig’s base).
Third Method: The protected nucleoside is first treated with chloro N,N,N’,N’-tetraisopropyl phosphorodiamidite in the presence of an organic base to form a protected nucleoside diamidite.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated oligonucleotide synthesizers. These machines complete sequential chemical reactions using phosphoramidites to produce nucleotide chains of synthetic oligos .
Chemical Reactions Analysis
Types of Reactions:
Phosphoramidite Coupling Reaction: This compound undergoes the phosphoramidite coupling reaction, reacting with nucleophilic groups in the presence of an acidic azole catalyst.
Deprotection Reactions: The DMT and PAc groups can be removed under specific conditions to yield the desired oligonucleotide.
Common Reagents and Conditions:
Catalysts: 1H-tetrazole, 2-ethylthiotetrazole, 2-benzylthiotetrazole, 4,5-dicyanoimidazole.
Deprotection Conditions: Ammonium hydroxide or potassium carbonate in methanol.
Major Products: The major products formed from these reactions are synthetic DNA or RNA oligonucleotides, which are used in various research and therapeutic applications .
Scientific Research Applications
Chemistry: DMT-dA(PAc) Phosphoramidite is used in the synthesis of modified oligonucleotides for research in nucleic acid chemistry . Biology: It is employed in the study of gene expression, gene silencing, and other genetic manipulations . Medicine: This compound is crucial in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic purposes . Industry: It is used in the production of diagnostic assays and molecular probes .
Comparison with Similar Compounds
DMT-dA(bz) Phosphoramidite: This compound uses a benzoyl group for base protection instead of phenoxyacetyl.
DMT-dA(tac) Phosphoramidite: This variant uses a different protecting group for the adenine base.
Uniqueness: DMT-dA(PAc) Phosphoramidite is unique due to its use of the phenoxyacetyl group for base protection, which allows for milder deprotection conditions compared to other protecting groups .
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N7O8P/c1-33(2)55(34(3)4)64(61-27-13-26-49)63-41-28-44(54-32-52-45-46(50-31-51-47(45)54)53-43(56)30-59-40-16-11-8-12-17-40)62-42(41)29-60-48(35-14-9-7-10-15-35,36-18-22-38(57-5)23-19-36)37-20-24-39(58-6)25-21-37/h7-12,14-25,31-34,41-42,44H,13,27-30H2,1-6H3,(H,50,51,53,56)/t41-,42+,44+,64?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUFZOANRLMUCW-SDNJGBRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N7O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
888.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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